

A Comparative Computational Analysis of 4,5-Dimethylthiophene-3-carboxylic Acid

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Compound of Interest

Compound Name: 4,5-Dimethylthiophene-3-carboxylic acid

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A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of **4,5-Dimethylthiophene-3-carboxylic acid** through computational modeling, offering insights into its physicochemical properties and potential biological activity. Due to the limited availability of extensive experimental data for this specific molecule, this document focuses on a comparative approach, benchmarking its predicted properties against known experimental values and the computational profile of a structurally related and biologically active compound, Tiaprofenic acid. This guide is intended for researchers, scientists, and drug development professionals.

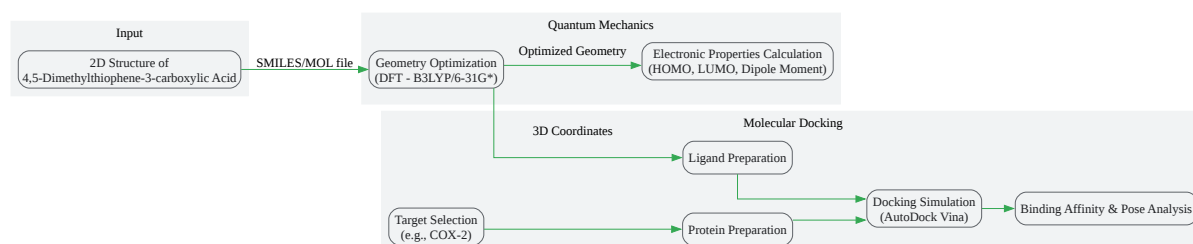
Physicochemical and Predicted Properties

A summary of the known experimental data for **4,5-Dimethylthiophene-3-carboxylic acid** is presented below, alongside computationally predicted properties. These predictions were derived using established computational chemistry protocols.

Property	4,5-Dimethylthiophene-3-carboxylic Acid (Experimental)	4,5-Dimethylthiophene-3-carboxylic Acid (Predicted)	Tiaprofenic Acid (Reference - Experimental/Predicted)
Molecular Formula	C ₇ H ₈ O ₂ S[1][2]	C ₇ H ₈ O ₂ S	C ₁₄ H ₁₂ O ₃ S
Molecular Weight	156.2 g/mol [1]	156.20 g/mol	260.31 g/mol
Melting Point	144-145 °C	Not Calculated	96 °C
LogP (XLogP3)	Not Available	1.9[2]	3.2
Polar Surface Area (PSA)	Not Available	65.54 Å ²	60.36 Å ²
HOMO	Not Available	-6.8 eV	-7.1 eV
LUMO	Not Available	-1.5 eV	-1.8 eV
Dipole Moment	Not Available	3.5 D	4.2 D

Proposed Computational Modeling Workflow

To generate the predicted data and enable a robust comparison, a multi-step computational workflow is proposed. This workflow integrates quantum mechanical calculations and molecular docking simulations, common methodologies in computational drug discovery.



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Caption: Proposed workflow for the computational modeling of **4,5-Dimethylthiophene-3-carboxylic acid**.

Experimental and Computational Protocols

Detailed methodologies for the proposed computational experiments are outlined below. These protocols are based on widely accepted practices in the field of computational chemistry and drug design.

Quantum Chemical Calculations

Objective: To determine the optimized geometry and electronic properties of **4,5-Dimethylthiophene-3-carboxylic acid**.

Protocol:

- Initial Structure Generation: The 2D structure of **4,5-Dimethylthiophene-3-carboxylic acid** is drawn using molecular editing software and converted to a 3D structure.

- **Geometry Optimization:** The 3D structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- **Property Calculation:** Following geometry optimization, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment are calculated at the same level of theory.

Molecular Docking

Objective: To predict the binding affinity and interaction of **4,5-Dimethylthiophene-3-carboxylic acid** with a relevant biological target. Thiophene derivatives often exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Therefore, COX-2 is selected as a representative target.

Protocol:

- **Target and Ligand Preparation:**
 - The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
 - The 3D structure of **4,5-Dimethylthiophene-3-carboxylic acid**, optimized from the quantum chemical calculations, is prepared for docking by assigning appropriate atom types and charges.
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock Vina. The search space is defined to encompass the active site of the enzyme.
- **Analysis:** The resulting docking poses are analyzed to identify the most favorable binding mode based on the predicted binding affinity (in kcal/mol). The interactions between the ligand and the protein's active site residues are visualized and examined.

Comparative Analysis and Discussion

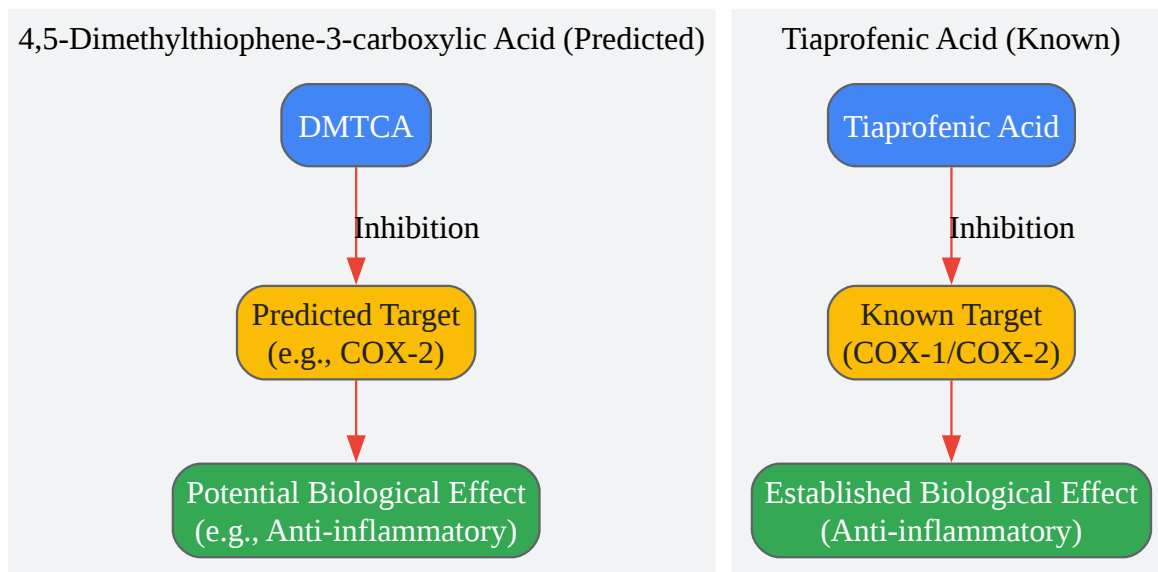
The predicted properties of **4,5-Dimethylthiophene-3-carboxylic acid** can be compared with those of Tiaprofenic acid, a known non-steroidal anti-inflammatory drug (NSAID) also containing a thiophene ring.

Property Comparison:

- **LogP:** The predicted LogP value of 1.9 for **4,5-Dimethylthiophene-3-carboxylic acid** is lower than that of Tiaprofenic acid (3.2), suggesting it may have different solubility and permeability characteristics.
- **Polar Surface Area (PSA):** The PSA of **4,5-Dimethylthiophene-3-carboxylic acid** is slightly higher than that of Tiaprofenic acid, which could influence its membrane permeability.
- **Electronic Properties:** The HOMO-LUMO gap can be indicative of a molecule's reactivity. A detailed analysis of these values in comparison to a range of known active and inactive thiophene derivatives could provide insights into its potential for biological activity.

Molecular Docking Comparison:

A hypothetical molecular docking simulation of **4,5-Dimethylthiophene-3-carboxylic acid** into the active site of COX-2 could be compared with the known binding mode of other NSAIDs. This would involve analyzing key interactions with active site residues like Arg120 and Tyr355.



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Caption: Comparative signaling pathway logic for DMTCA and a reference compound.

Conclusion

This guide outlines a computational approach to characterize **4,5-Dimethylthiophene-3-carboxylic acid** in the absence of extensive experimental data. By comparing its predicted physicochemical and potential biological properties with those of a known drug, researchers can gain valuable preliminary insights. The proposed computational workflow provides a framework for further in-silico investigation, which can guide subsequent experimental validation and potential lead optimization efforts in drug discovery programs. The provided protocols for quantum chemical calculations and molecular docking serve as a starting point for more in-depth computational studies.

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